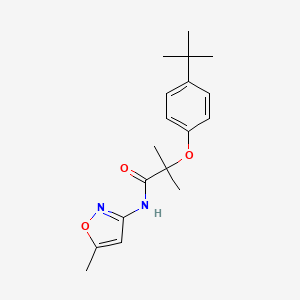
1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine
Übersicht
Beschreibung
1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. It has been used as a recreational drug due to its stimulant effects on the central nervous system. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to the release of these neurotransmitters in the brain. This results in increased alertness, arousal, and euphoria. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine also inhibits the reuptake of dopamine, which prolongs its activity in the brain. Additionally, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine modulates the activity of gamma-aminobutyric acid (GABA) and glutamate, which are neurotransmitters involved in anxiety and mood regulation.
Biochemical and Physiological Effects:
1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and muscle tension. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been found to increase the release of cortisol, a stress hormone, in animal models. However, the long-term effects of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine on the brain and other organs are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has a well-defined mechanism of action, which makes it a useful tool for studying the neurochemical basis of behavior. However, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine also has some limitations. It has a narrow therapeutic window, which means that even small variations in dosage can lead to toxic effects. Moreover, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has a short half-life, which limits its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine. One area of interest is the development of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine on the brain and other organs. Moreover, the use of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine as a research tool for studying the neurochemical basis of behavior and the development of new treatments for neurological and psychiatric disorders is an exciting area of research.
Wissenschaftliche Forschungsanwendungen
1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been found to have anxiolytic, antidepressant, and analgesic properties. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has also been shown to improve cognitive function and memory retention in animal models. Moreover, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been investigated for its potential use in the treatment of Parkinson's disease, as it can act as a dopamine agonist.
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-5-3-6-16(13-15)21-8-10-22(11-9-21)19(23)18-12-14-4-1-2-7-17(14)24-18/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIGFWCKYZSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840613.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4840621.png)
![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)
![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4840668.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B4840672.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4840677.png)

![N-(2-chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)
![N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)-3-methoxybenzamide](/img/structure/B4840690.png)
![[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4840696.png)